4-(3-Aminopropyl)-4H-1,2,4-triazole

Tautomerism DFT calculation Regioselectivity

Regiochemically pure 4-substituted triazole building block for medicinal chemistry and coordination polymers. Unlike N1 analogs or C2-spacer variants, the locked 4H tautomer and flexible propylamine chain enable precise metal-binding geometry and amide coupling. - **Key differentiator:** C3 linker vs. C2 ethyl analogs dictates MOF topology and ligand bite angle. - **Free base form:** Eliminates neutralization steps, streamlines MOF/COF synthesis. - **Supply:** ≥95-98% purity, available for immediate R&D scaling.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 897054-15-8
Cat. No. B2714209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopropyl)-4H-1,2,4-triazole
CAS897054-15-8
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESC1=NN=CN1CCCN
InChIInChI=1S/C5H10N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1-3,6H2
InChIKeyIQVSUNIKPGWHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Aminopropyl)-4H-1,2,4-triazole: Procurement & Specifications


4-(3-Aminopropyl)-4H-1,2,4-triazole (CAS 897054-15-8), systematically named 3-(4H-1,2,4-triazol-4-yl)propan-1-amine, is a heterocyclic building block featuring a 1,2,4-triazole core N(4)-substituted with a 3-aminopropyl chain [1]. With a molecular formula of C₅H₁₀N₄ and a molecular weight of 126.16 g/mol, it is supplied as a free base with typical commercial purity of ≥95–98% . This compound serves as a versatile intermediate in medicinal chemistry and materials science due to the presence of both a primary amine handle for further derivatization and a triazole nitrogen array capable of metal coordination [2].

Key Differentiators of 4-(3-Aminopropyl)-4H-1,2,4-triazole


Attempting to substitute 4-(3-aminopropyl)-4H-1,2,4-triazole with structurally related 1,2,4-triazole derivatives introduces significant functional divergence due to both regiochemistry (N1 vs. N4 substitution) and tether length. The target compound bears the aminopropyl chain at the N(4) position, generating a 4H-1,2,4-triazole tautomeric state that DFT calculations confirm is thermodynamically favored over the 1H form by a substantial energy margin, thereby locking the compound into a distinct electronic configuration that governs metal-binding geometry and subsequent synthetic reactivity [1]. Furthermore, the three-carbon propyl linker creates a longer and more flexible spacer compared to two-carbon ethyl or zero-carbon amino-direct variants, profoundly affecting ligand bite angle, coordination polymer topology, and the spatial presentation of the terminal amine for bioconjugation or framework assembly [2].

Quantitative Comparison: 4-(3-Aminopropyl)-4H-1,2,4-triazole vs. Analogs


N(4)-Substitution Locks Stable 4H Tautomer

DFT studies at the B3LYP/6-311G(d) level demonstrate that 4H-1,2,4-triazole derivatives are thermodynamically favored over their 1H-substituted regioisomers. For the broader class of N(4)-substituted 4H-1,2,4-triazoles, the calculated tautomeric equilibrium consistently favors the 4H form [1]. While 1-(3-aminopropyl)-1H-1,2,4-triazole (CAS 69807-82-5) exists as a 1H tautomer with different electronic distribution across the triazole ring, the target compound (N4 substitution) benefits from the intrinsic stability of the 4H form [1][2]. This regiochemical distinction determines the compound's behavior in metal coordination and subsequent reactions.

Tautomerism DFT calculation Regioselectivity Electronic structure

C3 Propyl Spacer Enables Distinct Coordination Topologies

The three-carbon aminopropyl spacer in 4-(3-aminopropyl)-4H-1,2,4-triazole provides a longer and more flexible tether between the triazole N-donor and the terminal primary amine compared to the C2 ethyl spacer in 4-(2-aminoethyl)-4H-1,2,4-triazole (CAS 1008526-84-8) [1]. This extended linker alters the coordination environment around metal centers by increasing the potential bite angle and enabling distinct bridging modes. In the broader context of 1,2,4-triazole amino acid linkers, the spacer length between the triazole ring and the coordinating amine has been shown to directly dictate whether 1D chains, 2D helicates, or 3D metal-organic frameworks are formed [2].

Coordination polymers Metal-organic frameworks Linker design Supramolecular chemistry

Free Base Form: Superior Reactivity for Conjugation

4-(3-Aminopropyl)-4H-1,2,4-triazole is commercially available as the free base (CAS 897054-15-8) with ≥95–98% purity , distinct from its dihydrochloride salt counterpart 3-(4H-1,2,4-triazol-4-yl)-1-propanamine dihydrochloride (CAS 1609403-30-6) . The free base form provides an unprotonated primary amine (-NH₂) that is immediately reactive for amide coupling, reductive amination, or Schiff base formation without requiring a neutralization step. In contrast, the dihydrochloride salt contains two HCl equivalents per molecule, increasing the molecular weight from 126.16 g/mol to 199.08 g/mol and necessitating base treatment prior to amine-dependent transformations .

Free base Dihydrochloride salt Synthetic handle Purity specification

Amine Reactivity: Spacer vs. Direct N-Attachment

The direct amino-substituted analog 4-amino-1,2,4-triazole (CAS 584-13-4, MW = 84.08 g/mol) contains an -NH₂ group bonded directly to the N(4) position without any alkyl spacer [1]. This zero-carbon attachment fundamentally alters the electronic properties of the amine: the lone pair participates in resonance with the triazole π-system, reducing amine nucleophilicity and basicity compared to the target compound where the C3 alkyl spacer electronically decouples the amine from the heterocycle. 4-Amino-1,2,4-triazole is primarily employed as a fluconazole precursor , whereas the target compound's alkyl-spaced amine enables distinct reactivity profiles for different applications.

4-Amino-1,2,4-triazole Basicity Coordination mode Fluconazole intermediate

4-(3-Aminopropyl)-4H-1,2,4-triazole Applications


Metal-Organic Framework (MOF) Synthesis

This compound functions as a ditopic N,N′-bridging ligand wherein both the triazole N(1)/N(2) donors and the terminal primary amine coordinate to metal centers. As established in Section 3 (Evidence Item 2), the C3 propyl spacer length is critical for dictating framework dimensionality, distinguishing it from C2 ethyl analogs that yield different topologies [1]. The free base form (Evidence Item 3) provides immediate amine availability for in situ complexation without requiring neutralization, streamlining MOF synthesis workflows.

Bioconjugation for Targeted Drug Delivery

The electronically decoupled primary amine (Evidence Item 4) enables clean amide bond formation with carboxylic acid-containing biomolecules (e.g., peptides, antibodies, or small-molecule drugs) via standard EDC/NHS or HATU coupling chemistry. The triazole moiety may serve as a pharmacokinetic modulator or metal-binding anchor, while the free base form eliminates the need for pre-reaction basification required with the dihydrochloride salt (Evidence Item 3) .

Corrosion Inhibitor Libraries Based on Triazole Core

Although direct corrosion inhibition data for this specific compound are not yet published, 1,2,4-triazole derivatives are well-established corrosion inhibitors for mild steel and copper in acidic media [2]. The target compound's terminal amine provides a modular handle for introducing hydrophobic alkyl chains or aromatic groups, enabling systematic structure-activity relationship studies. The locked 4H tautomeric form (Evidence Item 1) ensures consistent adsorption geometry on metal surfaces during inhibitor evaluation [3].

Antimicrobial & Antifungal Lead Optimization

The 1,2,4-triazole core is a privileged scaffold in antifungal drug development, exemplified by fluconazole (synthesized from 4-amino-1,2,4-triazole) . The target compound offers a differentiated pharmacophore: the N(4)-aminopropyl extension (vs. the N-amino group in fluconazole precursors) alters binding interactions with fungal CYP51. The free amine serves as a conjugation site for structural diversification to improve potency or pharmacokinetic properties, and the free base form facilitates direct coupling to carboxylic acid-containing warheads .

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